Magnesium trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lewis Acid Catalyst:

Magnesium trifluoromethanesulfonate, also known as magnesium triflate, finds application in scientific research as a Lewis acid catalyst. Lewis acids are electron-pair acceptors, meaning they can form a temporary bond with electron-rich molecules. This ability makes them valuable tools in various organic reactions, such as:

- Friedel-Crafts reactions: These reactions involve the attachment of an alkyl or acyl group to an aromatic ring. Magnesium triflate can be used as a catalyst in Friedel-Crafts alkylation and acylation reactions, promoting the formation of the desired product.

- Aldol condensations: These reactions involve the condensation of two carbonyl compounds to form a β-hydroxycarbonyl compound. Magnesium triflate can act as a catalyst in aldol condensations, facilitating the formation of the carbon-carbon bond between the two carbonyl groups.

Advantages of Magnesium Triflate:

Compared to other Lewis acid catalysts, magnesium triflate offers several advantages:

- Strong Lewis acidity: The trifluoromethanesulfonate (triflate) group is a strong electron-withdrawing group, which enhances the Lewis acidity of the magnesium cation. This strong Lewis acidity allows magnesium triflate to effectively activate various substrates in organic reactions.

- Tolerance for water and protic solvents: Unlike some Lewis acid catalysts, which are sensitive to moisture and protic solvents (e.g., water, alcohols), magnesium triflate exhibits good tolerance towards these conditions. This property allows for its use in reactions involving water or protic solvents without compromising its catalytic activity.

Other Applications:

Beyond its role as a Lewis acid catalyst, magnesium triflate finds applications in other areas of scientific research, including:

Magnesium trifluoromethanesulfonate, also known as magnesium triflate, is an organometallic compound with the chemical formula . It appears as a white to off-white powder that is highly hygroscopic and soluble in water. This compound is primarily utilized in various chemical applications, especially as a catalyst in organic synthesis and as an electrolyte component in magnesium batteries. Its strong Lewis acid properties make it valuable in facilitating numerous

While detailed safety information is scarce, some potential hazards can be inferred:

- Skin and Eye Irritation: Trifluoromethanesulfonic acid, a precursor, is a known irritant []. Magnesium trifluoromethanesulfonate likely inherits similar properties, requiring proper handling with gloves and eye protection.

- Environmental Impact: Limited data exists on the environmental impact of magnesium trifluoromethanesulfonate. However, as a research compound, responsible disposal practices are recommended.

Common reagents used alongside magnesium trifluoromethanesulfonate include organic solvents like acetonitrile and dichloromethane, with reaction temperatures varying from room temperature to elevated levels depending on specific requirements.

The biological activity of magnesium trifluoromethanesulfonate is significant in biochemical research. It acts as a strong Lewis acid catalyst, influencing various cellular processes such as:

- Enzyme Mechanisms: It is utilized in studying enzyme mechanisms and biochemical assays.

- Cellular Metabolism: The compound affects the activity of enzymes involved in metabolic pathways, altering metabolic flux within cells .

- Gene Expression: It may influence cellular signaling pathways and gene expression through its interactions with biomolecules.

Magnesium trifluoromethanesulfonate can be synthesized through several methods:

- Reaction of Magnesium Oxide with Trifluoromethanesulfonic Acid: This method involves heating the mixture to temperatures between 100-150°C under an inert atmosphere to prevent moisture interference.

- Use of Magnesium Carbonate or Magnesium Hydroxide: These starting materials react with trifluoromethanesulfonic acid under controlled conditions. The resulting product is purified through recrystallization or other purification techniques to achieve the desired purity level .

Magnesium trifluoromethanesulfonate has diverse applications across various fields:

- Catalysis: It is widely used as a catalyst in organic synthesis reactions.

- Electrolytes for Batteries: The compound serves as an electrolyte component in magnesium batteries, enhancing their efficiency and performance.

- Pharmaceutical Formulations: Its potential use in drug delivery systems is being explored due to its unique properties .

Studies on the interactions of magnesium trifluoromethanesulfonate have revealed its effectiveness as a Lewis acid catalyst. It interacts with various biomolecules, facilitating reactions that require strong acid catalysis. This interaction is crucial for understanding its role in both synthetic organic chemistry and biological systems .

Magnesium trifluoromethanesulfonate shares similarities with several other compounds but stands out due to its unique properties:

| Compound | Key Features | Comparison to Magnesium Trifluoromethanesulfonate |

|---|---|---|

| Lithium Trifluoromethanesulfonate | Used in lithium batteries; high ionic conductivity | Less effective as a Lewis acid than magnesium salt |

| Calcium Trifluoromethanesulfonate | Similar structure; used in biological systems | Less soluble and hygroscopic than magnesium salt |

| Barium Trifluoromethanesulfonate | Used in industrial applications; more stable | Higher molecular weight; less catalytic activity |

Magnesium trifluoromethanesulfonate's unique combination of high solubility, catalytic efficiency, and application versatility distinguishes it from these similar compounds, making it particularly valuable in both chemical and biological contexts .

Molecular Structure and Composition

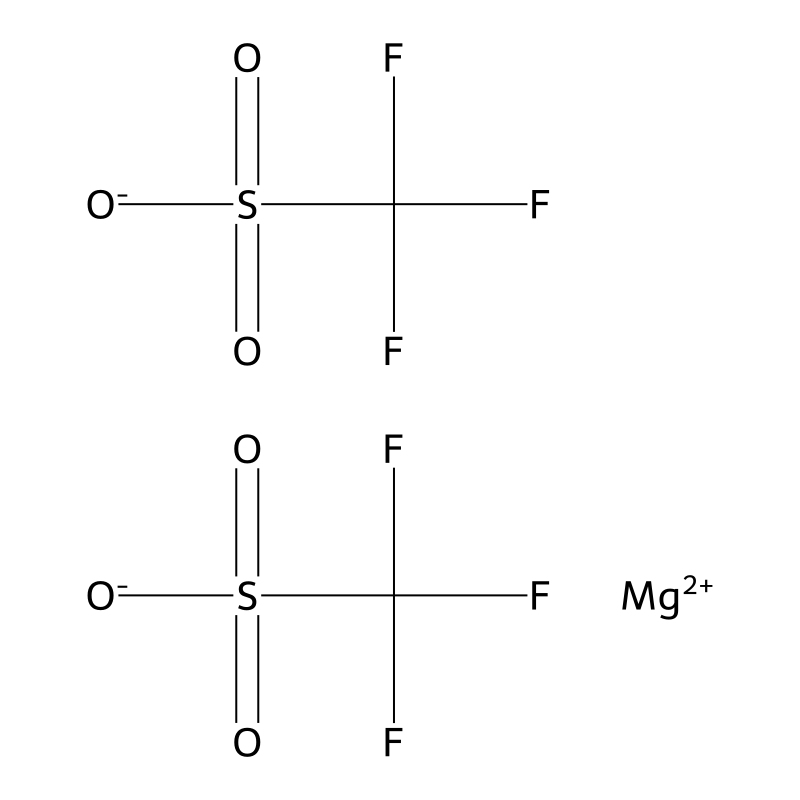

Magnesium trifluoromethanesulfonate exhibits a well-defined molecular structure characterized by the chemical formula C₂F₆MgO₆S₂ [1] [2] [3]. The compound possesses a molecular weight of 322.43 grams per mole, consisting of one magnesium cation coordinated to two trifluoromethanesulfonate anions [1] [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is magnesium;trifluoromethanesulfonate, while it is commonly referred to as magnesium triflate or magnesium bis(trifluoromethanesulfonate) [3].

The structural arrangement features the magnesium center coordinated in an octahedral geometry, as determined through synchrotron X-ray powder diffraction studies [5]. Crystallographic analysis reveals that magnesium trifluoromethanesulfonate crystallizes in the rhombohedral space group R3 with specific unit cell parameters [5]. The crystal structure demonstrates that trifluoromethanesulfonate anions are arranged in double layers with the apolar CF₃ groups pointing towards each other, while the magnesium cations are positioned adjacent to the SO₃ groups [5].

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂F₆MgO₆S₂ | [1] |

| Molecular Weight | 322.43 g/mol | [1] |

| Space Group | R3 (Rhombohedral) | [5] |

| Unit Cell Parameter a | 5.0494(5) Å | [5] |

| Unit Cell Parameter c | 31.033(2) Å | [5] |

| Unit Cell Volume | 685.23(9) ų | [5] |

The magnesium-oxygen bond distances in the crystal structure are consistently 2.030 Å, while the sulfur-oxygen bond lengths measure 1.445 Å [5]. The carbon-fluorine bond distances within the trifluoromethyl groups are 1.302 Å, and the sulfur-carbon bond length is 1.801 Å [5].

Physical Characteristics and State

Magnesium trifluoromethanesulfonate presents as a white to off-white powder under standard ambient conditions [1] [2] [4]. The compound exhibits a remarkably high melting point, with decomposition occurring at temperatures exceeding 310°C [1] [2] [3]. Some sources report even higher thermal stability, with melting points reaching or surpassing 300°C [1] [4].

The compound demonstrates significant hygroscopic properties, readily absorbing moisture from the atmosphere [1] [2] [3]. This characteristic necessitates storage under inert atmospheric conditions at room temperature to maintain compound integrity [1] [4]. The hygroscopic sensitivity is classified as level 6, indicating the formation of irreversible hydrates upon exposure to moisture [1].

| Physical Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white powder | [1] [2] [4] |

| Melting Point | >310°C | [1] [2] [3] |

| Hygroscopic Sensitivity | Level 6 (irreversible hydrate formation) | [1] |

| Storage Conditions | Inert atmosphere, room temperature | [1] [4] |

| Physical Form | Crystalline solid | [2] |

The compound maintains stability under various environmental conditions, including elevated temperatures and the presence of moisture, making it suitable for diverse industrial and laboratory applications [6]. The white powder form facilitates handling and processing in both research and commercial settings [4].

Spectroscopic Properties

Infrared Spectroscopy

Infrared spectroscopic analysis of magnesium trifluoromethanesulfonate reveals characteristic absorption bands corresponding to the vibrational modes of the trifluoromethanesulfonate anion and the magnesium-oxygen interactions [7]. The infrared spectrum exhibits distinct peaks associated with the sulfonate group stretching vibrations and the carbon-fluorine bond vibrations within the trifluoromethyl moiety [7].

The technique employed for infrared spectroscopic characterization typically utilizes Attenuated Total Reflectance methodology, which provides detailed information about the molecular vibrations without requiring extensive sample preparation [7]. The spectroscopic data confirms the presence of the characteristic functional groups and validates the molecular structure of the compound [7].

Raman Spectroscopy

Raman spectroscopic investigations of magnesium trifluoromethanesulfonate provide complementary vibrational information to infrared spectroscopy. The Raman spectrum displays peaks corresponding to the symmetric and antisymmetric stretching modes of the sulfonate groups and the breathing modes of the trifluoromethyl groups [8]. These spectroscopic signatures are essential for confirming the coordination environment of the magnesium center and the structural integrity of the trifluoromethanesulfonate ligands [8].

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy serves as a powerful tool for characterizing the solution-phase behavior of magnesium trifluoromethanesulfonate. Fluorine-19 nuclear magnetic resonance spectroscopy is particularly informative due to the presence of trifluoromethyl groups, providing insights into the electronic environment and coordination dynamics [9]. The nuclear magnetic resonance data support the understanding of ion-pair formation and dissociation behavior in various solvent systems [9].

Thermodynamic Properties

The thermodynamic properties of magnesium trifluoromethanesulfonate reflect its high thermal stability and robust chemical structure. The compound exhibits exceptional thermal decomposition resistance, maintaining structural integrity at temperatures exceeding 310°C [1] [2] [3]. This thermal stability is attributed to the strong ionic interactions between the magnesium cation and the trifluoromethanesulfonate anions [6].

Thermodynamic studies indicate that the compound possesses favorable formation energetics, contributing to its stability under various environmental conditions [10]. The high melting point and thermal stability make magnesium trifluoromethanesulfonate suitable for applications requiring elevated temperature tolerance [4].

| Thermodynamic Property | Value | Reference |

|---|---|---|

| Decomposition Temperature | >310°C | [1] [2] [3] |

| Thermal Stability Range | Room temperature to >300°C | [4] |

| Phase Transition Behavior | Stable crystalline form | [5] |

Solubility and Dissolution Behavior

Magnesium trifluoromethanesulfonate demonstrates excellent solubility characteristics in polar solvents, particularly water [1] [2] [3] [6]. The compound readily dissolves in aqueous media, forming clear solutions that maintain stability over extended periods [3] [6]. This high water solubility is a distinguishing feature that facilitates its use in various electrochemical and catalytic applications [6] [11].

The dissolution behavior in organic solvents varies depending on the solvent polarity and coordination ability [6] [9]. In polar aprotic solvents such as tetrahydrofuran and glyme-based solvents, magnesium trifluoromethanesulfonate exhibits good solubility and forms stable electrolyte solutions [11] [9]. The compound's ability to dissolve in diverse solvent systems enhances its versatility for different chemical applications [6].

| Solvent System | Solubility Behavior | Application Relevance | Reference |

|---|---|---|---|

| Water | Highly soluble | General chemical processes | [1] [2] [3] |

| Tetrahydrofuran | Good solubility | Battery electrolytes | [11] |

| Glyme solvents | Excellent dissolution | Electrochemical applications | [9] |

| Polar organic solvents | Variable, generally good | Catalytic systems | [6] |

Stability and Reactivity

Magnesium trifluoromethanesulfonate exhibits remarkable chemical stability under normal handling and storage conditions [1] [4] [3]. The compound maintains its structural integrity when stored in dry, inert atmospheres and demonstrates resistance to decomposition under ambient conditions [4] [3]. However, the hygroscopic nature of the compound necessitates protection from atmospheric moisture to prevent hydrate formation [1] [3].

The chemical reactivity of magnesium trifluoromethanesulfonate is primarily governed by its Lewis acid characteristics and coordination capabilities [3] [6]. The compound shows stability in the presence of various organic molecules and maintains its structural integrity during chemical transformations [6]. The trifluoromethanesulfonate anion provides stability through its non-nucleophilic character and resistance to decomposition [12] [11].

Storage recommendations include maintaining the compound in tightly sealed containers under inert atmospheric conditions to prevent moisture absorption and potential degradation [3]. The compound should be stored away from strong oxidizing agents to maintain chemical stability [3].

Lewis Acid Characteristics

Magnesium trifluoromethanesulfonate functions as an effective Lewis acid catalyst in various organic chemical transformations [3] [6]. The Lewis acidity arises from the electron-deficient magnesium center, which readily accepts electron pairs from donor molecules [6]. This characteristic makes the compound valuable for catalyzing reactions requiring Lewis acid activation [3] [6].

The strength of the Lewis acid character is enhanced by the non-coordinating nature of the trifluoromethanesulfonate anions, which allows the magnesium center to interact more readily with substrate molecules [6] [11]. The compound has been successfully employed in catalytic applications where traditional Lewis acids may cause undesired side reactions or complications [3] [6].

| Lewis Acid Property | Characteristic | Application Impact | Reference |

|---|---|---|---|

| Electron Deficiency | Moderate to strong | Effective catalysis | [6] |

| Coordination Ability | High | Versatile substrate binding | [3] |

| Selectivity | Enhanced by anion choice | Improved reaction outcomes | [6] |

| Stability | High under reaction conditions | Reliable catalytic performance | [3] |

Coordination Chemistry

The coordination chemistry of magnesium trifluoromethanesulfonate is characterized by the octahedral arrangement of ligands around the magnesium center [5] [13]. In the solid state, the magnesium ion coordinates to six oxygen atoms from the trifluoromethanesulfonate anions, forming a regular octahedral geometry [5]. This coordination environment provides stability and defines the structural properties of the compound [5].

In solution phase, the coordination behavior becomes more dynamic, with the potential for solvent molecules to compete with the trifluoromethanesulfonate anions for coordination sites [9] [14]. Studies with glyme-based ligands demonstrate that magnesium can form stable coordination complexes with varying coordination numbers depending on the ligand environment [14]. The coordination number can range from four to six, with the specific geometry influenced by the steric and electronic properties of the coordinating species [14] [13].

Density functional theory calculations indicate that the coordination number and geometry of magnesium complexes can be influenced by the nature of the coordinating ligands [13]. The presence of different donor atoms and ligand types can trigger changes in coordination number, affecting the overall stability and reactivity of the resulting complexes [13].

| Coordination Aspect | Solid State | Solution State | Reference |

|---|---|---|---|

| Coordination Number | 6 (octahedral) | Variable (4-6) | [5] [14] |

| Primary Ligands | Trifluoromethanesulfonate | Mixed ligand systems | [5] [9] |

| Geometry | Regular octahedral | Distorted geometries possible | [5] [13] |

| Dynamic Behavior | Static arrangement | Ligand exchange processes | [9] [14] |

GHS Hazard Statements

H314 (97.87%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive